molecular formula C18H21N3O3 B6105355 N'-(3-ethoxy-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

N'-(3-ethoxy-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No. B6105355
M. Wt: 327.4 g/mol
InChI Key: CCLFCGCWLGSZPI-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-ethoxy-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, also known as EHA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(3-ethoxy-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In diabetic rats, this compound has been shown to increase insulin sensitivity and decrease glucose production in the liver. In tuberculosis bacteria, this compound has been shown to inhibit the activity of the enzyme InhA, which is involved in the synthesis of mycolic acids in the cell wall.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application and dosage. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In diabetic rats, this compound has been shown to decrease blood glucose levels and improve insulin sensitivity. In tuberculosis bacteria, this compound has been shown to inhibit cell growth and disrupt cell wall synthesis.

Advantages and Limitations for Lab Experiments

N'-(3-ethoxy-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, this compound has some limitations, including its limited availability and high cost. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.

Future Directions

There are several future directions for research on N'-(3-ethoxy-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, including:
1. Further studies on the mechanism of action of this compound in various applications, including cancer, diabetes, and tuberculosis.
2. Development of new derivatives of this compound with improved efficacy and reduced toxicity.
3. In vivo studies to determine the pharmacokinetics and pharmacodynamics of this compound.
4. Studies on the potential applications of this compound in material science, including catalysis and sensor development.
5. Studies on the potential applications of this compound in agriculture, including as a fungicide and insecticide.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been shown to have anticancer, antidiabetic, and antitubercular properties, and has potential applications in agriculture and material science. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of N'-(3-ethoxy-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide involves the condensation of 2-aminoacetophenone and 2-methylbenzaldehyde in the presence of ethyl alcohol and sodium hydroxide. The product is then purified using recrystallization, yielding this compound as a yellow crystalline powder with a melting point of 196-198°C.

Scientific Research Applications

N'-(3-ethoxy-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anticancer, antidiabetic, and antitubercular properties. In agriculture, this compound has been studied as a potential fungicide and insecticide. In material science, this compound has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis and sensor development.

properties

IUPAC Name

N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-3-24-16-10-6-8-14(18(16)23)11-20-21-17(22)12-19-15-9-5-4-7-13(15)2/h4-11,19,23H,3,12H2,1-2H3,(H,21,22)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLFCGCWLGSZPI-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)CNC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)CNC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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